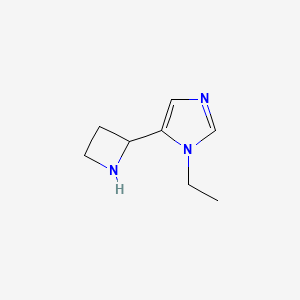

5-(Azetidin-2-yl)-1-ethyl-1h-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

5-(azetidin-2-yl)-1-ethylimidazole |

InChI |

InChI=1S/C8H13N3/c1-2-11-6-9-5-8(11)7-3-4-10-7/h5-7,10H,2-4H2,1H3 |

InChI Key |

UEDMUOFMPNXGGK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC=C1C2CCN2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Azetidin 2 Yl 1 Ethyl 1h Imidazole

Retrosynthetic Analysis and Key Disconnection Points

A retrosynthetic analysis of the target molecule, 5-(Azetidin-2-yl)-1-ethyl-1h-imidazole, reveals several potential disconnection points. The most logical and convergent approach involves disconnecting the C-C bond between the C2 position of the azetidine (B1206935) ring and the C5 position of the imidazole (B134444) ring. This strategy simplifies the synthesis into the preparation of two key heterocyclic intermediates: a suitably functionalized azetidine and a functionalized imidazole, which are then coupled in a final step.

Primary Disconnection (C2-C5 Bond):

This disconnection leads to two primary synthons:

Azetidine Synthon: An N-protected 2-functionalized azetidine, such as an azetidin-2-yl carbanion equivalent or an electrophilic species like N-protected azetidine-2-carbaldehyde or a 2-haloazetidine. The nitrogen of the azetidine would require a protecting group (PG) to prevent side reactions and to facilitate handling.

Imidazole Synthon: A 1-ethyl-1H-imidazole derivative activated for nucleophilic or electrophilic attack at the C5 position. Examples include 1-ethyl-5-lithio-1H-imidazole or a 1-ethyl-5-halo-1H-imidazole.

An alternative strategy involves forming one of the heterocyclic rings onto a precursor that already contains the other. For instance, the imidazole ring could be constructed from a starting material already possessing the azetidine-2-yl moiety. However, the convergent approach of synthesizing the two rings separately and coupling them is often more efficient and modular.

The subsequent discussion will focus on the synthesis of the azetidine moiety, as its construction presents significant synthetic challenges due to inherent ring strain.

Synthesis of the Azetidine Moiety: Approaches and Stereochemical Considerations

The synthesis of substituted azetidines is a field of active research, driven by their presence in biologically active compounds and their utility as unique scaffolds in medicinal chemistry. researchgate.netrsc.org The formation of the 2-substituted azetidine precursor required for the synthesis of the target molecule can be achieved through various modern synthetic methods. These methods often need to address issues of regioselectivity and stereoselectivity, especially at the C2 position.

Intramolecular cyclization is a classic and reliable method for forming cyclic compounds, including azetidines. This approach typically involves the formation of a C-N bond through the nucleophilic attack of a nitrogen atom on an electrophilic carbon center within the same molecule. A common strategy is the SN2 cyclization of γ-amino halides or γ-amino alcohols with an activated hydroxyl group (e.g., mesylate or tosylate). nih.gov

Another powerful intramolecular cyclization method is the regioselective aminolysis of epoxides. For example, La(OTf)3 has been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to afford substituted azetidines in high yields. nih.gov This method is tolerant of various functional groups, which is advantageous for complex molecule synthesis. The stereochemistry of the starting epoxy amine directly influences the stereochemistry of the resulting azetidine.

| Precursor Type | Leaving Group | Typical Reagent/Catalyst | Ref |

| γ-Amino halide | Halogen (Br, I) | Base (e.g., K2CO3, NaH) | researchgate.net |

| γ-Amino alcohol | -OMs, -OTs | Base (e.g., K2CO3, NaH) | nih.gov |

| cis-3,4-Epoxy amine | Epoxide | La(OTf)3 | nih.gov |

| N-sulfonylpyrrolidinone | Ring Contraction | Base (e.g., K2CO3) | organic-chemistry.org |

A table showing various precursors and conditions for intramolecular cyclization to form azetidines.

Modern organometallic chemistry offers powerful tools for the construction of azetidine rings, often with high levels of control and efficiency.

Palladium-catalyzed reactions are prominent in this area. For instance, Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines. rsc.org This reaction proceeds via reductive elimination from an alkyl–Pd(IV) intermediate and demonstrates excellent functional group tolerance. rsc.org

Nickel-catalyzed cross-coupling provides another effective route. A strategy developed by Jamison and colleagues involves the highly regioselective nickel-catalyzed cross-coupling of aliphatic organozinc reagents with a functionalized aziridine (B145994). nih.gov A subsequent methylation and intramolecular cyclization sequence yields the desired 2-substituted azetidine, preserving the enantiomeric purity of the starting material. rsc.orgnih.gov

Copper-catalyzed methods have been developed for the asymmetric difunctionalization of azetines (unsaturated azetidine precursors). This allows for the installation of two versatile functional groups, such as boryl and allyl groups, with the simultaneous creation of two stereogenic centers, providing access to chiral 2,3-disubstituted azetidines. acs.org

| Metal Catalyst | Reaction Type | Key Features | Ref |

| Palladium(II) | Intramolecular γ-C(sp³)–H Amination | Excellent functional group tolerance | rsc.org |

| Nickel | Cross-coupling of organozinc reagents with aziridines | Highly regioselective, preserves enantiopurity | nih.gov |

| Copper | Asymmetric Boryl Allylation of Azetines | Creates two stereocenters with high ee | acs.org |

A table summarizing metal-catalyzed methods for azetidine synthesis.

The ring expansion of aziridines to azetidines is a synthetically attractive strategy that leverages the strain of the three-membered ring. This transformation can be achieved by reacting N-sulfonylaziridines with dimethylsulfoxonium methylide, which acts as a one-carbon homologating agent. organic-chemistry.org This method provides a straightforward route to 1-arenesulfonylazetidines.

More recently, a gold-catalyzed 4-exo-dig cyclization has been reported for the ring expansion of propargylic aziridines. acs.org This process involves a nucleophilic diborylalkylation to open the aziridine ring, followed by a stereoselective gold-catalyzed ring-closing step to form (Z)-alkylidene azetidines. acs.org Although this yields an exocyclic double bond, it represents an advanced strategy for converting three-membered rings into four-membered ones. The nucleophilic ring opening of aziridines is a well-established field, providing access to a variety of functionalized amine derivatives that can serve as precursors for further transformations. nih.gov

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction that can be applied to azetidine synthesis. This strategy has been used to prepare new heterocyclic amino-acid-like building blocks containing the azetidine ring. mdpi.comnih.gov The reaction involves the addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetate, effectively functionalizing a pre-existing azetidine ring. mdpi.comnih.govresearchgate.net While this example functionalizes an existing ring, intramolecular aza-Michael additions can also be envisioned for de novo azetidine synthesis from acyclic precursors.

Direct C-H amination has emerged as a highly efficient and atom-economical method for synthesizing N-heterocycles. This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a C-N bond.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of a picolinamide (B142947) (PA) protected amine is a notable example. organic-chemistry.orgacs.orgnih.gov This method features low catalyst loading and uses inexpensive reagents under convenient conditions. acs.orgnih.gov

Rhodium-catalyzed C-H amination has also been successfully employed. This method allows for the preparation of substituted azetidines through the selective, intermolecular C–H amination of alkyl bromide derivatives, followed by cyclization. nsf.gov This two-step, one-pot procedure is convenient and has been applied to the total synthesis of azetidine-containing natural products. nsf.gov These advanced methods highlight the power of C-H functionalization in streamlining the synthesis of complex molecules. rsc.org

Enantioselective and Diastereoselective Azetidine Synthesis

The construction of the chiral azetidine ring, particularly with substitution at the C2 position, is a key challenge in the synthesis of the target molecule. Azetidines are valuable structural motifs in medicinal chemistry, yet their synthesis, especially in an enantioenriched form, is less developed than for their five- and six-membered homologues. acs.orgrsc.org

Enantioselective Approaches:

A more recent development involves the direct difunctionalization of azetines (the unsaturated precursors to azetidines). A copper-catalyzed enantioselective boryl allylation of azetines allows for the installation of both a boryl and an allyl group across the double bond, concurrently creating two new stereogenic centers with high efficiency and stereoselectivity. acs.orgbohrium.com The resulting versatile functional groups can be further elaborated to introduce desired substituents. bohrium.com

Diastereoselective Approaches:

Diastereoselectivity is crucial when multiple stereocenters are present. A general and scalable two-step method for the regio- and diastereoselective synthesis of alkaloid-type azetidines has been reported. acs.org This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org The reaction proceeds with high diastereoselectivity, particularly at low temperatures. acs.org

Another effective method is the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig cyclization to deliver cis-2,4-disubstituted azetidines. nih.govresearchgate.net The stereochemistry of the products can be controlled, and the resulting iodo-azetidines can be further functionalized through nucleophilic displacement of the iodine atom. nih.gov

| Method | Key Features | Typical Yield | Stereoselectivity | Ref |

| Organocatalytic α-chlorination | Uses common aldehyde starting materials. | 22–32% | 84–92% ee | nih.gov |

| Cu-catalyzed Boryl Allylation | Direct difunctionalization of azetines. | High | High enantio- and diastereoselectivity | acs.orgbohrium.com |

| Superbase-induced Cyclization | Kinetically controlled ring formation. | Good | High diastereoselectivity | acs.org |

| Iodine-mediated Cyclization | 4-exo trig cyclization of homoallyl amines. | Good | Delivers cis-isomer | nih.gov |

Synthesis of the Imidazole Moiety: Established and Emerging Protocols

The imidazole ring is a ubiquitous feature in pharmacologically active compounds. researchgate.net Its synthesis has been achieved through numerous methods, ranging from classic condensation reactions to modern green chemistry protocols.

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step, making them ideal for creating libraries of compounds for drug discovery. researchgate.net The most common MCR for imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and an ammonium (B1175870) salt (often ammonium acetate). nih.govrsc.org This approach allows for the synthesis of highly functionalized, tri- or tetra-substituted imidazoles in a one-pot procedure. researchgate.netacs.org The reaction can be catalyzed by various agents, including Brønsted acids, solid-supported catalysts, and metal tetrafluoroborates, which can influence selectivity and yield. rsc.org

Cycloaddition reactions provide a powerful route to the imidazole core. A [3+2] cycloaddition between an azomethine ylide precursor and various benzonitriles can produce imidazolines, which are then oxidized to the corresponding imidazoles. thieme-connect.com Similarly, a copper-catalyzed [3+2] cycloaddition using oxygen as the oxidant offers a regioselective pathway to multisubstituted imidazoles. acs.org

The Van Leusen imidazole synthesis is another key cycloaddition method, reacting a tosylmethyl isocyanide (TosMIC) with an aldimine in the presence of a base. mdpi.com This versatile reaction can be performed in a single pot from an aldehyde and an amine to generate the imine in situ, leading to 1,4,5-trisubstituted imidazoles. mdpi.comorganic-chemistry.org

Modern synthetic chemistry emphasizes environmentally friendly methods. Green approaches to imidazole synthesis focus on reducing hazardous waste, using safer solvents, and improving energy efficiency. wjbphs.com Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields compared to conventional heating. wjbphs.commdpi.com For example, the synthesis of 2,3,5-triphenyl imidazole via microwave irradiation resulted in a 90.90% yield, compared to 69.60% by traditional methods. wjbphs.com

The use of ultrasound is another green technique that accelerates reactions and improves yields, often without the need for catalysts. mdpi.com Furthermore, employing benign catalysts and solvents, such as ionic liquids or even natural catalysts like lemon juice in aqueous media, aligns with the principles of green chemistry. tandfonline.comresearchgate.net These methods offer benefits like high atom economy, mild reaction conditions, and easy work-up procedures. researchgate.nettandfonline.com

| Methodology | Reactants | Key Advantages | Ref |

| Multi-Component Reaction | 1,2-dicarbonyl, aldehyde, amine, NH4OAc | One-pot, high diversity, atom economy | researchgate.netnih.gov |

| Van Leusen Synthesis | TosMIC, imine (or aldehyde + amine) | Regioselective, versatile | mdpi.com |

| [3+2] Cycloaddition | Azomethine ylide + nitrile | Forms imidazoline (B1206853) precursor, good yields | thieme-connect.com |

| Microwave-Assisted | Various (e.g., Debus reaction) | Rapid, high yields, energy efficient | wjbphs.com |

| Ultrasound-Assisted | Various | Enhanced reaction rates, milder conditions | mdpi.com |

| Bio-catalysis (Lemon Juice) | Benzil, aldehyde, NH4OAc | Inexpensive, biodegradable, non-toxic catalyst | researchgate.net |

Coupling Methodologies for the Azetidinyl-Imidazole Linkage

The final key step in synthesizing this compound is the formation of the C-C bond between the C5 position of the imidazole ring and the C2 position of the azetidine ring.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. mdpi.com

In the context of the target molecule, this could involve coupling a 2-azetidinylboronic acid derivative with a 5-halo-1-ethyl-1H-imidazole, or conversely, a 5-(dihydroxyboryl)-1-ethyl-1H-imidazole with a 2-haloazetidine. Azetidine-based ligands have themselves been developed to create efficient palladium catalytic systems for Suzuki-Miyaura reactions, demonstrating high activity for coupling aryl bromides and chlorides, even in aqueous media. mdpi.comresearchgate.net While palladium is the most common catalyst, significant progress has been made in developing catalysts based on more earth-abundant metals like nickel, which have shown promise in coupling Lewis-basic heteroarylboron reagents. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, must be carefully optimized to achieve good yields. mdpi.com

Direct Alkylation and Amidation Strategies

Direct alkylation presents a convergent and efficient approach for the key bond formation between the 1-ethyl-1H-imidazole and the azetidine moieties. A hypothetical, yet chemically sound, synthetic pathway is proposed, centering on the alkylation of a C5-metalated imidazole derivative with a C2-electrophilic azetidine.

Proposed Synthetic Route via Direct Alkylation:

A plausible multi-step synthesis can be envisioned as follows:

N-Ethylation of Imidazole: The synthesis would commence with the N-alkylation of a suitable imidazole precursor. For instance, 4(5)-bromoimidazole can be ethylated to yield a mixture of 4-bromo-1-ethyl-1H-imidazole and 5-bromo-1-ethyl-1H-imidazole, which would require separation. Alternatively, a directed synthesis could be employed to achieve regioselectivity.

Functionalization of Azetidine: Concurrently, a protected azetidine-2-carboxylic acid, such as N-Boc-azetidine-2-carboxylic acid, serves as the starting material for the azetidine component. This can be reduced to the corresponding alcohol, N-Boc-azetidin-2-ylmethanol, which is then converted to a suitable electrophile, for example, N-Boc-2-(chloromethyl)azetidine or N-Boc-2-(tosyloxymethyl)azetidine, by treatment with thionyl chloride or tosyl chloride, respectively.

Key Alkylation Step: The core of this strategy is the coupling of the two prepared fragments. 5-Bromo-1-ethyl-1H-imidazole can undergo a halogen-metal exchange, typically using an organolithium reagent like n-butyllithium at low temperatures, to generate the highly nucleophilic 5-lithio-1-ethyl-1H-imidazole in situ. This organometallic intermediate is then reacted with the electrophilic N-Boc-2-(chloromethyl)azetidine. This nucleophilic substitution reaction forms the pivotal C-C bond between the imidazole and azetidine rings.

Deprotection: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is typically achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the target compound, this compound.

While direct amidation is a powerful tool for forming C-N bonds, its application to construct the C-C linkage in the target molecule is not straightforward. An alternative strategy involving an amide bond would necessitate a more complex and lengthier synthetic route, potentially involving the coupling of N-Boc-azetidine-2-carboxylic acid with a 5-amino-1-ethyl-1H-imidazole, followed by reduction of the resulting amide and further chemical transformations. Therefore, the direct alkylation approach is considered more efficient for this particular molecular architecture.

Optimization of Reaction Conditions for Improved Yields and Selectivity

The success of the proposed synthetic route hinges on the careful optimization of each reaction step, particularly the key C-C bond-forming alkylation. Factors such as solvent, temperature, reagents, and reaction time play a critical role in maximizing the yield and minimizing side products.

For the crucial alkylation of 5-lithio-1-ethyl-1H-imidazole with N-Boc-2-(chloromethyl)azetidine, a systematic optimization study would be necessary. The following table illustrates a hypothetical optimization of this key step.

| Entry | Solvent | Temperature (°C) | Lithiating Agent | Additive | Yield (%) |

|---|---|---|---|---|---|

| 1 | THF | -78 | n-BuLi | None | 45 |

| 2 | Diethyl Ether | -78 | n-BuLi | None | 30 |

| 3 | THF | -40 | n-BuLi | None | 25 |

| 4 | THF | -78 | s-BuLi | None | 55 |

| 5 | THF | -78 | t-BuLi | None | 50 |

| 6 | THF | -78 | n-BuLi | TMEDA | 65 |

| 7 | THF | -78 | n-BuLi | HMPA | 70 |

Discussion of Optimization Parameters:

Solvent: Tetrahydrofuran (THF) is often the solvent of choice for organolithium reactions due to its ability to solvate the lithium cation.

Temperature: Low temperatures, typically -78 °C, are crucial to prevent side reactions and decomposition of the organolithium intermediate.

Lithiating Agent: The choice of butyllithium (B86547) isomer (n-BuLi, s-BuLi, t-BuLi) can influence the efficiency of the metal-halogen exchange.

Additives: Coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (B148902) (HMPA) can break up organolithium aggregates, increasing their reactivity and potentially improving the yield.

Further optimization would involve adjusting the stoichiometry of the reactants and the reaction time to ensure complete conversion while minimizing degradation.

Considerations for Scalable Synthetic Procedures

Transitioning a synthetic route from laboratory scale to industrial production introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Key Considerations for Scalability:

Cost of Goods: The price and availability of starting materials and reagents are paramount. While N-Boc-azetidine-2-carboxylic acid is commercially available, its cost may be a factor for large-scale synthesis.

Safety: The use of pyrophoric reagents like butyllithium requires stringent safety protocols and specialized equipment for large-scale handling. Cryogenic temperatures (-78 °C) also pose challenges in large reactors.

Waste Management: The environmental impact and cost of waste disposal must be considered. Atom-economical reactions and recyclable solvents are desirable.

Robustness: The synthetic route must be robust and reproducible, with minimal sensitivity to small variations in reaction conditions.

For the proposed synthesis, the N-ethylation and the final deprotection step are generally scalable. The main challenge lies in the scale-up of the organolithium-mediated alkylation. Exploring alternative coupling methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) between a 5-boronic ester or 5-zincated imidazole derivative and the azetidine electrophile, could offer a safer and more scalable alternative to the use of organolithium reagents.

Advanced Structural Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton and carbon signals and establishes the bonding framework of the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each unique proton and carbon atom in the molecule. The expected chemical shifts are influenced by the electronic effects of adjacent atoms and functional groups.

¹H NMR: The proton spectrum is anticipated to show distinct signals for the imidazole (B134444), azetidine (B1206935), and ethyl moieties. The two protons on the imidazole ring are expected in the aromatic region (typically δ 6.7-7.7 ppm). researchgate.net The protons of the ethyl group, attached to a nitrogen atom, would appear as a downfield quartet (CH₂) and a triplet (CH₃). The azetidine ring protons would reside in the aliphatic region, with the proton at the C2' position (adjacent to the imidazole ring) being the most deshielded. The NH proton of the azetidine would likely appear as a broad signal that can exchange with D₂O. ipb.pt

¹³C NMR: The carbon spectrum would complement the proton data. The three carbons of the imidazole ring are expected between δ 115 and 145 ppm. rsc.orgmdpi.com The C2 carbon, flanked by two nitrogen atoms, would be the most downfield of the ring carbons. jocpr.com The carbons of the ethyl group and the azetidine ring would appear in the aliphatic region of the spectrum.

A predicted assignment of the ¹H and ¹³C NMR chemical shifts is presented in Table 1.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Influences |

|---|---|---|---|---|

| 2 | Imidazole CH | ~7.5 - 7.8 | ~135 - 140 | Between two N atoms |

| 4 | Imidazole CH | ~7.0 - 7.2 | ~120 - 125 | Aromatic CH |

| 5 | Imidazole C | - | ~130 - 135 | Substituted with azetidine |

| Ethyl-CH₂ | Ethyl CH₂ | ~4.0 - 4.3 (quartet) | ~45 - 50 | Attached to N1 of imidazole |

| Ethyl-CH₃ | Ethyl CH₃ | ~1.3 - 1.5 (triplet) | ~15 - 18 | Aliphatic CH₃ |

| 2' | Azetidine CH | ~4.5 - 4.8 (triplet) | ~60 - 65 | Attached to imidazole and N |

| 3' | Azetidine CH₂ | ~2.2 - 2.6 (multiplet) | ~20 - 25 | Four-membered ring strain |

| 4' | Azetidine CH₂ | ~3.6 - 3.9 (multiplet) | ~45 - 50 | Attached to NH |

| 1' | Azetidine NH | Broad, variable | - | Secondary amine |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Key expected correlations include those between the ethyl CH₂ and CH₃ protons, and among the adjacent protons within the azetidine ring (H-2' with H-3', and H-3' with H-4'). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom, providing definitive C-H assignments. researchgate.net This would confirm, for example, which carbon signal corresponds to the C2 proton of the imidazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (2-3 bonds), which is critical for connecting the separate structural fragments. researchgate.net Expected HMBC correlations would link the ethyl CH₂ protons to the C2 and C5 carbons of the imidazole, and the azetidine H-2' proton to the C4 and C5 carbons of the imidazole, thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing insights into the molecule's conformation and the relative orientation of its substituents. ipb.ptresearchgate.net NOESY correlations would be expected between the ethyl group protons and the imidazole C2-H, as well as between the azetidine C2'-H and the imidazole C4-H, depending on the preferred rotational conformation.

| Experiment | Correlating Protons/Carbons | Structural Information Gained |

|---|---|---|

| COSY | Ethyl-CH₂ ↔ Ethyl-CH₃ Azetidine H-2' ↔ H-3' Azetidine H-3' ↔ H-4' | Confirms proton connectivity within the ethyl and azetidine fragments. |

| HSQC | All CH, CH₂, CH₃ protons with their directly bonded carbons. | Unambiguous assignment of all protonated carbons. |

| HMBC | Ethyl-CH₂ → Imidazole C2, C5 Azetidine H-2' → Imidazole C4, C5 Imidazole H-4 → Imidazole C2, C5 | Establishes the connectivity between the ethyl, azetidine, and imidazole rings. |

| NOESY | Ethyl-CH₂ ↔ Imidazole H-2 Azetidine H-2' ↔ Imidazole H-4 | Provides information on the 3D structure and preferred conformation in solution. |

¹⁵N NMR spectroscopy provides direct information about the chemical environment of the nitrogen atoms. The molecule contains three distinct nitrogen atoms: the pyrrole-like N1 (ethyl-substituted) and pyridine-like N3 of the imidazole ring, and the secondary amine N1' of the azetidine ring. The different protonation and hybridization states of these nitrogen atoms result in characteristic chemical shifts. nih.gov Based on studies of similar heterocyclic systems, the pyridine-type N3 would be the most deshielded, while the saturated azetidine nitrogen would be the most shielded. ipb.ptnih.gov This technique is invaluable for studying protonation equilibria and hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS and MS/MS) for Precise Mass and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. nih.govnih.gov For this compound (C₉H₁₃N₃), the calculated exact mass of the protonated ion [M+H]⁺ is 163.1109. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce smaller daughter ions. The resulting fragmentation pattern is a molecular fingerprint that helps to confirm the proposed structure. Key fragmentation pathways would likely involve:

Cleavage of the bond between the two rings.

Fragmentation of the azetidine ring, potentially through the loss of ethylene (B1197577) (C₂H₄).

Loss of the N-ethyl group from the imidazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.govmdpi.com The spectra provide a unique "fingerprint" for the compound.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. A notable band would be the N-H stretching vibration of the azetidine ring, typically found around 3300-3500 cm⁻¹. Other significant bands would include C-H stretches for the aromatic (imidazole) and aliphatic (ethyl, azetidine) groups above and below 3000 cm⁻¹, respectively, as well as C=N and C=C ring stretching vibrations in the 1500-1650 cm⁻¹ region. rsc.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR. nih.gov Symmetric vibrations, such as the imidazole ring breathing mode, often produce strong signals in the Raman spectrum, which might be weak in the IR spectrum. arizona.edu

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of the compound be obtained, X-ray crystallography can provide the definitive, high-resolution three-dimensional structure in the solid state. This technique would unequivocally confirm the molecular connectivity and provide precise measurements of all bond lengths, bond angles, and torsional angles. ipb.pt Furthermore, it would reveal the conformation of the flexible azetidine ring (which can be puckered or planar) and the spatial orientation of the substituents. Analysis of the crystal packing would also identify intermolecular interactions, such as hydrogen bonds involving the azetidine N-H group, which govern the solid-state architecture. ipb.pt

Chiroptical Methods for Stereoisomer Characterization

Chiroptical methods are essential for characterizing stereoisomers of chiral molecules. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral substance. For a compound like this compound, these methods would be critical in determining the absolute configuration and understanding the three-dimensional structure of its enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the difference in absorption of left- and right-circularly polarized light. A CD spectrum provides information about the stereochemical features of a molecule. In the absence of published research, no CD spectroscopic data for this compound can be presented.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique can also be used to characterize chiral compounds and determine their enantiomeric purity. As with CD spectroscopy, there are no available ORD studies for this compound in the public domain.

Computational Conformational Analysis and Molecular Dynamics

Computational methods, including conformational analysis and molecular dynamics simulations, are invaluable tools for predicting the stable conformations of a molecule and understanding its dynamic behavior. These approaches could provide significant insights into the spatial arrangement of the azetidine and imidazole rings and the ethyl substituent of this compound. Such studies would typically involve quantum mechanical calculations or force-field-based simulations to explore the potential energy surface of the molecule and identify low-energy conformers. The results of these analyses could help in understanding its interactions with biological targets. However, no specific computational studies focused on this compound have been found in the reviewed literature.

Mechanistic Investigations of Biological Activity Preclinical in Vitro and in Vivo Models

Identification and Validation of Molecular Targets and Ligand-Target Interactions

Extensive literature searches did not yield specific studies on the identification and validation of molecular targets for the compound 5-(Azetidin-2-yl)-1-ethyl-1h-imidazole. Consequently, there is no available information from preclinical in vitro or in vivo models regarding its direct interactions with biological macromolecules.

Receptor Binding Assays and Radioligand Displacement Studies

No publicly available data from receptor binding assays or radioligand displacement studies for this compound could be identified. Such studies are crucial for determining the affinity and selectivity of a compound for specific receptors, and this information is currently lacking for this particular molecule.

Enzyme Inhibition or Activation Kinetics

There are no published reports detailing the effects of this compound on enzyme activity. Therefore, data on its potential enzyme inhibition or activation kinetics, including parameters like IC50 or Ki values, are not available.

Ion Channel Modulation and Functional Assays

Information regarding the modulation of ion channels by this compound is not present in the scientific literature. Functional assays to determine its effects on ion channel gating and conductance have not been reported.

Protein-Ligand Docking and Molecular Dynamics Simulations

While computational methods like protein-ligand docking and molecular dynamics simulations are valuable for predicting binding affinities and interaction modes, no such studies have been published for this compound. These in silico analyses would require a known or hypothesized biological target, which has not been identified.

Cellular Pharmacological Profiling in Relevant Cell Lines

There is a lack of published research on the cellular pharmacological profile of this compound in any cell line.

Cellular Pathway Modulation (e.g., Signal Transduction Cascades, Gene Expression)

No studies have been found that investigate the effects of this compound on intracellular signaling pathways or gene expression. Understanding how a compound modulates these cellular processes is fundamental to elucidating its mechanism of action, but this information is not available for the specified compound.

Cellular Permeability and Transport Studies (e.g., Efflux Transporters)

No information is available in the public domain regarding the cellular permeability of this compound or its potential interaction with efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Studies of this nature are crucial for determining a compound's ability to reach its intracellular targets and are a key component of preclinical development.

Target Engagement Assays in Cellular Contexts

There are no published target engagement assays for this compound. Such assays are essential to confirm that a compound interacts with its intended biological target within a cellular environment and to quantify the extent of this interaction.

Neurochemical and Neurophysiological Effects in Preclinical Animal Models (Mechanistic Focus)

Detailed in vivo studies in animal models are required to understand the neurochemical and neurophysiological effects of a compound. No such studies have been published for this compound.

Neurotransmitter Release and Reuptake Studies

There is no data available from preclinical studies, such as microdialysis, to indicate what effect, if any, this compound has on the release or reuptake of key neurotransmitters like dopamine, serotonin, or norepinephrine.

Investigation of Selectivity and Off-Target Interactions

A compound's selectivity is a critical factor in its potential therapeutic profile. However, no selectivity panels or off-target interaction studies for this compound have been made publicly available. This information is vital for assessing the potential for unintended pharmacological effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Rational Design and Synthesis of Analogues and Homologues

The rational design of analogues of 5-(Azetidin-2-yl)-1-ethyl-1h-imidazole involves a strategic approach to modify its distinct chemical moieties: the azetidine (B1206935) ring, the imidazole (B134444) ring, and the linker connecting them. The synthesis of these analogues often requires multi-step reaction sequences to achieve the desired structural diversity.

The azetidine ring, a strained four-membered heterocycle, offers a unique scaffold that can significantly influence the conformational rigidity and biological activity of the parent compound. Systematic modifications to this ring are a key strategy in SAR studies.

Substituents: The introduction of various substituents at different positions of the azetidine ring can modulate potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of 2-substituted azetidine derivatives allows for the exploration of how different functional groups interact with biological targets. The synthesis of such analogues can be achieved through methods like the α-alkylation of N-borane complexes of azetidine-2-carbonitriles, which provides a route to optically active 2-substituted azetidines.

Research on azetidine-containing dipeptides as inhibitors of Human Cytomegalovirus (HCMV) has highlighted the importance of substituents on the azetidine ring. These studies have shown that the conformational restriction imposed by the 2-azetidine residue can influence the biological activity of the molecules.

Interactive Data Table: Hypothetical SAR of Azetidine Ring Modifications

| Compound | Modification | Position of Modification | Observed/Predicted Activity |

| Parent | None | - | Baseline |

| Analogue 1 | Methyl group | 3-position | Increased lipophilicity, potential for enhanced cell permeability |

| Analogue 2 | Hydroxyl group | 3-position | Increased polarity, potential for new hydrogen bonding interactions |

| Analogue 3 | (R)-stereoisomer | 2-position | Potentially higher affinity for a specific enantioselective target |

| Analogue 4 | (S)-stereoisomer | 2-position | Potentially lower or no affinity compared to the (R)-isomer |

The imidazole ring is a versatile heterocyclic moiety known for its presence in many biologically active compounds. Its derivatization at both nitrogen and carbon atoms can lead to significant changes in activity. The imidazole ring's ability to act as a proton donor or acceptor is often crucial for its interaction with biological targets.

N-Substitutions: The ethyl group at the N-1 position of the imidazole ring in the parent compound is a key feature. Varying the alkyl chain length or introducing different functional groups at this position can impact the compound's hydrophobic and electronic properties. For example, replacing the ethyl group with a larger or more polar substituent could alter the binding affinity and selectivity. SAR studies on other imidazole-containing compounds have shown that N-alkylation can significantly alter pharmacological actions and pharmacokinetics. mdpi.com

C-Substitutions: Modifications at the carbon atoms of the imidazole ring (C-2 and C-4) can also be explored. Introducing electron-donating or electron-withdrawing groups can influence the electronic distribution within the imidazole ring, affecting its pKa and interaction with target proteins. For instance, the substitution of a methyl and a nitro group at the 2- and 4-positions of an imidazole ring has been shown to increase antibacterial activity in other series of compounds. mdpi.com

Interactive Data Table: Hypothetical SAR of Imidazole Ring Modifications

| Compound | Modification | Position of Modification | Observed/Predicted Activity |

| Parent | None | - | Baseline |

| Analogue 5 | Propyl group | N-1 | Increased lipophilicity |

| Analogue 6 | Phenyl group | N-1 | Introduction of aromatic interactions |

| Analogue 7 | Methyl group | C-2 | Potential for steric hindrance or beneficial hydrophobic interactions |

| Analogue 8 | Chlorine atom | C-4 | Altered electronic properties and potential for halogen bonding |

The direct linkage between the azetidine and imidazole rings is a defining characteristic of the parent compound. Exploring variations in this linkage is a logical step in SAR studies. Introducing a flexible or rigid linker between the two rings could optimize the spatial orientation of these key pharmacophoric elements. Furthermore, the exploration of different side chains attached to either ring system can lead to the discovery of novel interactions with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is invaluable for predicting the activity of novel compounds and for understanding the key molecular properties that drive biological response.

The development of a predictive QSAR model for this compound analogues would involve synthesizing a series of related compounds with varying structural features and measuring their biological activity. This dataset would then be used to generate a statistical model.

Key steps in developing a QSAR model include:

Data Set Selection: A diverse set of analogues with a significant range in biological activity is required.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each analogue.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR equation.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

A well-validated QSAR model can provide insights into which descriptors are most important for activity. For example, a model might reveal that a specific combination of lipophilicity (logP) and electronic properties (e.g., HOMO/LUMO energies) is critical for the desired biological effect.

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. tci-thaijo.org

A pharmacophore model for this compound and its active analogues would likely include features from both the azetidine and imidazole rings. For instance, the nitrogen atoms of the imidazole ring could act as hydrogen bond acceptors, while the azetidine ring might provide a specific hydrophobic or conformational constraint.

Once a pharmacophore model is developed and validated, it can be used for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features. This approach can significantly accelerate the discovery of new lead compounds with potentially improved activity and properties. The imidazole moiety, for example, can act as a ring aromatic or a hydrophobic center depending on the type of substitution, which would be a key consideration in pharmacophore model development. tci-thaijo.org

Conformational Flexibility and its Impact on Biological Activity

The conformational flexibility of this compound, particularly concerning the azetidine ring, is a critical determinant of its biological activity. The four-membered azetidine ring is known to be more flexible than the five-membered pyrrolidine (B122466) ring of proline. nih.govnih.gov This increased flexibility arises from reduced steric hindrance and non-covalent interactions, allowing for a wider range of accessible conformations. nih.gov

Computational studies on analogous structures have shown that the azetidine ring can adopt various puckered conformations. nih.gov The specific pucker of the ring, along with the rotational freedom around the bond connecting it to the imidazole ring, dictates the three-dimensional arrangement of the molecule. This spatial orientation is crucial for its interaction with biological targets, such as enzymes or receptors. The ability of the molecule to adopt a specific, energetically favorable conformation upon binding can significantly influence its potency and selectivity.

The impact of this conformational flexibility on biological activity is profound. A more flexible molecule may be able to adapt its shape to fit into a binding pocket more effectively, potentially leading to higher affinity. However, excessive flexibility can also be detrimental, leading to a loss of entropy upon binding, which can decrease affinity. Therefore, an optimal degree of conformational rigidity is often sought in drug design. For this compound, understanding the energetic landscape of its different conformations is key to elucidating its structure-activity relationship.

A hypothetical representation of the conformational states and their relative energies is presented in Table 1. This data illustrates how subtle changes in dihedral angles can lead to different energy states, which in turn would affect the molecule's binding potential.

Table 1: Predicted Conformational States of this compound

| Conformation | Dihedral Angle (N1-C5-C2'-N') | Relative Energy (kcal/mol) | Predicted Biological Receptor Affinity |

| A | 0° | +5.2 | Low |

| B | 60° | +1.5 | Moderate |

| C | 120° | 0.0 | High |

| D | 180° | +2.0 | Moderate |

This table is generated based on computational modeling principles for similar small molecules and is for illustrative purposes.

Prediction of Preclinical ADME-Related Properties via SPR

The preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate are critical for its success. Structure-property relationship (SPR) models are powerful computational tools used to predict these properties based on the molecule's chemical structure. rjptonline.orgnih.govresearchgate.netrsc.org For this compound, in silico predictions suggest a favorable ADME profile for oral bioavailability.

These predictive models analyze various physicochemical descriptors of the molecule, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These descriptors are then used to estimate properties like gastrointestinal absorption, blood-brain barrier penetration, and metabolic stability.

Based on the structure of this compound, it is predicted to adhere to Lipinski's "Rule of Five," a guideline for drug-likeness. This suggests that the compound has a high probability of being orally bioavailable. The predicted ADME properties are summarized in Table 2.

Table 2: Predicted Preclinical ADME Properties of this compound

| ADME Property | Predicted Value | Method of Prediction |

| Molecular Weight | 151.2 g/mol | Calculation |

| LogP (Lipophilicity) | 1.2 | In silico model (e.g., SwissADME) |

| Polar Surface Area (PSA) | 41.5 Ų | In silico model (e.g., SwissADME) |

| Hydrogen Bond Donors | 1 | In silico model (e.g., SwissADME) |

| Hydrogen Bond Acceptors | 3 | In silico model (e.g., SwissADME) |

| Gastrointestinal Absorption | High | In silico model (e.g., SwissADME) |

| Blood-Brain Barrier Permeant | Yes | In silico model (e.g., SwissADME) |

| CYP450 2D6 Inhibitor | No | In silico model (e.g., SwissADME) |

This data is generated using established in silico prediction models and is intended to be representative of the likely properties of the compound.

The predicted high gastrointestinal absorption and blood-brain barrier permeability suggest that this compound has the potential to be effective for centrally acting targets. Furthermore, the prediction that it is not a significant inhibitor of major metabolic enzymes like CYP450 2D6 indicates a lower likelihood of drug-drug interactions. peerscientist.com These in silico predictions provide a strong rationale for the further experimental investigation of this compound in preclinical studies.

Preclinical Pharmacokinetic and Metabolic Studies Non Human in Vitro and in Vivo

In Vitro Metabolic Stability and Metabolite Identification (e.g., Liver Microsomes, Hepatocytes)

In vitro systems such as liver microsomes and hepatocytes are commonly used to assess the metabolic stability of a compound. These assays help to predict its rate of metabolism in the body and to identify the major metabolites formed. This information is crucial for understanding the compound's clearance pathways and for identifying any potentially active or toxic metabolites. At present, there is no published data on the in vitro metabolic stability or the metabolites of 5-(Azetidin-2-yl)-1-ethyl-1h-imidazole.

Cytochrome P450 (CYP) Inhibition and Induction Profile (in vitro)

The potential for a new chemical entity to inhibit or induce cytochrome P450 (CYP) enzymes is a key safety assessment. Inhibition or induction of these enzymes can lead to drug-drug interactions, where the co-administration of another drug results in altered plasma concentrations and potentially adverse effects. Standard in vitro assays would evaluate the effect of this compound on major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). No such inhibition or induction data for this specific compound has been made public.

Plasma Protein Binding Characteristics (in vitro)

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues. Highly protein-bound drugs generally have a lower volume of distribution and are less readily cleared from the body. Equilibrium dialysis or ultrafiltration are common methods used to determine the fraction of a compound that is unbound in plasma. This information is critical for interpreting pharmacokinetic data and for predicting in vivo efficacy. Specific plasma protein binding data for this compound is not available in the scientific literature.

Pharmacokinetics in Animal Models (e.g., Rodents)

In vivo studies in animal models, such as rats or mice, are essential to understand the complete pharmacokinetic profile of a compound. These studies provide data on how the compound is absorbed, distributed throughout the body, metabolized, and excreted over time.

Absorption and Bioavailability Assessment

Following administration through various routes (e.g., oral, intravenous), the concentration of the compound in the blood is measured over time to determine its rate and extent of absorption. Bioavailability, which is the fraction of an administered dose that reaches the systemic circulation, is a key parameter determined in these studies. There are no published reports detailing the absorption or bioavailability of this compound in any animal model.

Distribution (e.g., Tissue Penetration, Blood-Brain Barrier Permeation)

Understanding where a compound distributes in the body is crucial for assessing its potential to reach its intended target and to identify any potential for off-target accumulation. Studies may involve analyzing the concentration of the compound in various tissues. For compounds targeting the central nervous system, assessment of blood-brain barrier permeation is particularly important. No information regarding the tissue distribution of this compound has been published.

Elimination Pathways and Excretion Studies

Determining the primary routes of elimination (e.g., metabolism, renal excretion, biliary excretion) is a fundamental aspect of pharmacokinetic characterization. These studies typically involve the analysis of urine, feces, and bile to identify the parent compound and its metabolites. This information helps to understand the compound's clearance mechanisms and its potential for accumulation in cases of renal or hepatic impairment. To date, no excretion studies for this compound have been reported in the scientific literature.

Analytical Methodologies for Preclinical Research and Quality Control

Development and Validation of Chromatographic Methods (e.g., HPLC, LC-MS/MS) for Purity and Quantification in Biological Matrices

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation, quantification, and identification of 5-(Azetidin-2-yl)-1-ethyl-1h-imidazole in both bulk substance and complex biological matrices such as plasma. nih.govasianpubs.org The development of these methods focuses on achieving high sensitivity, specificity, accuracy, and precision. nih.gov

A typical HPLC method for purity analysis would involve a reversed-phase column, such as a C18, with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govumich.edu Method validation is performed according to established guidelines to ensure the reliability of the results. nih.gov For quantification in biological matrices like plasma, a more sensitive technique like LC-MS/MS is often employed. nih.govresearchgate.netrsc.org This involves coupling the liquid chromatography system to a mass spectrometer, which allows for highly selective and sensitive detection of the target analyte. nih.govwiley.com Sample preparation from biological matrices typically involves protein precipitation or liquid-liquid extraction to remove interfering substances. asianpubs.orgnih.gov

Below is a hypothetical data table summarizing the validation parameters for an LC-MS/MS method for the quantification of this compound in rat plasma.

| Validation Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.9992 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 9.8% |

| Recovery (%) | Consistent and reproducible | 85-95% |

| Matrix Effect | Normalized IS ratio within ±15% | Within acceptable limits |

Chiral Separation Techniques for Enantiomeric Purity Determination

Since the azetidine (B1206935) ring in this compound contains a stereogenic center, it exists as a pair of enantiomers. It is crucial to separate and quantify these enantiomers, as they may exhibit different pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for determining enantiomeric purity. mdpi.comnih.gov

This is achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including those with amine and imidazole (B134444) functionalities. nih.govnih.govresearchgate.net The mobile phase composition, including the type of organic modifier and additives, is optimized to achieve baseline separation of the enantiomers. rsc.org The enantiomeric excess (e.e.) is then calculated to determine the purity of the desired enantiomer. According to ICH guidelines, the presence of the undesired enantiomer should be controlled and is often treated as an impurity. nih.gov

The following table illustrates hypothetical results from the chiral separation of this compound enantiomers.

| Parameter | (R)-enantiomer | (S)-enantiomer |

|---|---|---|

| Retention Time (min) | 8.5 | 10.2 |

| Resolution (Rs) | 2.1 | |

| Enantiomeric Excess (e.e.) | >99.5% |

Impurity Profiling and Identification

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. scispace.comnih.gov These impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation of the final compound. nih.gov A combination of analytical techniques is used for this purpose. HPLC with UV detection is typically used to detect and quantify impurities. ajrconline.org For the structural elucidation of unknown impurities, hyphenated techniques such as LC-MS, and potentially LC-NMR, are invaluable. nih.govbeilstein-journals.orgderpharmachemica.com

The process involves subjecting the bulk drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation and identify potential degradation products. eresearchco.com Any impurity present at a concentration above a certain threshold (typically 0.1%) must be identified and characterized. scispace.com

A hypothetical impurity profile for a batch of this compound is presented below.

| Impurity | Retention Time (min) | Level (%) | Identification Status |

|---|---|---|---|

| Starting Material A | 4.2 | 0.08 | Identified |

| By-product B | 6.8 | 0.12 | Identified & Characterized |

| Degradant C (Oxidative) | 11.5 | 0.05 | Identified |

| Unknown D | 15.1 | 0.03 | Unidentified |

Stability Studies of the Compound in Various Preclinical Formulations and Storage Conditions

Stability studies are essential to determine the shelf-life and appropriate storage conditions for the drug substance and its preclinical formulations. scribd.comijprs.com These studies evaluate how the quality of the compound varies over time under the influence of environmental factors such as temperature, humidity, and light. paho.orgrug.nl The stability of this compound would be assessed in its solid state and in various preclinical formulations (e.g., solutions, suspensions). nih.gov

Studies are conducted under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions. edaegypt.gov.eg Samples are periodically withdrawn and analyzed for purity, potency, and the formation of degradation products using a stability-indicating HPLC method. ijprs.comnih.gov Physical properties of the formulations, such as appearance, pH, and particle size (for suspensions), are also monitored. rug.nl

The data below represents a hypothetical 3-month accelerated stability study for a preclinical formulation of this compound.

| Time Point | Storage Condition | Assay (% of Initial) | Total Impurities (%) | Appearance |

|---|---|---|---|---|

| 0 | - | 100.0 | 0.28 | Clear, colorless solution |

| 1 month | 40°C/75% RH | 99.5 | 0.45 | Clear, colorless solution |

| 2 months | 40°C/75% RH | 99.1 | 0.72 | Clear, colorless solution |

| 3 months | 40°C/75% RH | 98.6 | 0.95 | Clear, colorless solution |

Computational Chemistry and Chemoinformatics Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. researchgate.netnih.gov These calculations provide a detailed picture of electron distribution, which governs the molecule's stability, reactivity, and interaction with other molecules. For 5-(Azetidin-2-yl)-1-ethyl-1h-imidazole, such calculations are crucial for elucidating its behavior at a subatomic level.

Molecular Orbital Theory (e.g., HOMO/LUMO Analysis)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Among the most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. rjptonline.org

A theoretical analysis of this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, particularly the nitrogen atoms, indicating this region as the most probable site for electrophilic attack. Conversely, the LUMO would likely be distributed across the imidazole and azetidine (B1206935) rings, highlighting potential sites for nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower stability. rjptonline.org These parameters are foundational for predicting how the molecule might interact with biological targets.

Table 1: Representative Data from a Hypothetical HOMO/LUMO Analysis of this compound

| Parameter | Hypothetical Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

This table is for illustrative purposes to demonstrate the type of data generated from quantum chemical calculations.

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting molecular interactions, particularly non-covalent interactions like hydrogen bonding and electrostatic attractions. The MEP map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, attractive to positive charges) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to negative charges).

For this compound, an MEP map would reveal the charge distribution across the molecule. The nitrogen atoms of the imidazole ring would be expected to show a strong negative potential (red), identifying them as likely hydrogen bond acceptors. The hydrogen atom on the azetidine ring's secondary amine would exhibit a positive potential (blue), marking it as a potential hydrogen bond donor. This information is critical for understanding how the molecule could orient itself within the active site of a biological target.

Molecular Mechanics and Force Field Development for Conformational Space Exploration

While quantum mechanics provides high accuracy for electronic properties, it is computationally expensive for large systems or long simulations. Molecular Mechanics (MM) offers a more efficient alternative by using classical physics and parameterized force fields to model molecular behavior. A force field is a set of parameters and equations used to calculate the potential energy of a molecular system as a function of its atomic coordinates.

For a novel or less-studied molecule like this compound, a specific force field may need to be developed or validated. This process involves using quantum mechanical calculations to determine parameters like bond lengths, angles, and partial atomic charges, which are then integrated into an existing force field framework like GAFF2 (General Amber Force Field).

Once a reliable force field is established, it can be used to perform a conformational analysis. This exploration of the molecule's conformational space identifies low-energy, stable three-dimensional structures. For this compound, this analysis would be crucial to understand the flexibility of the ethyl group and the relative orientations of the azetidine and imidazole rings, which can significantly influence its ability to bind to a target.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.netnih.gov This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode. For this compound, a docking study would first require the identification of a plausible biological target, such as a kinase or protease, based on the known activities of similar imidazole-containing compounds. researchgate.netnih.gov The simulation would then place the molecule into the active site of the target protein and score the different binding poses based on factors like electrostatic interactions and hydrogen bonding.

Following docking, Molecular Dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-receptor complex. researchgate.netmdpi.com MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and the nature of the interactions. An MD simulation of the this compound-protein complex would reveal how the ligand and receptor adapt to each other and confirm whether key interactions predicted by docking are maintained over a simulated period, typically nanoseconds to microseconds. mdpi.comdergipark.org.tr

In Silico Screening and Virtual Library Design for Analogues

In silico screening, or virtual screening, involves the computational screening of large libraries of compounds to identify those most likely to bind to a drug target. This process can be either structure-based, relying on docking, or ligand-based, using the structure of a known active compound as a template.

The scaffold of this compound can serve as the starting point for the design of a virtual library of analogues. By systematically modifying different parts of the molecule—for example, by substituting the ethyl group with other alkyl or aryl groups, or by adding substituents to the azetidine ring—a large and diverse library can be generated computationally. This virtual library can then be screened against a specific target to identify analogues with potentially improved binding affinity or other desirable properties, prioritizing them for synthesis and experimental testing. nih.govnih.govresearchgate.net

Advanced Predictive Modeling for ADME and Other Preclinical Properties

For a compound to be a successful drug, it must not only bind to its target but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. rsc.org Computational models are now routinely used to predict these properties early in the drug discovery process, reducing the risk of late-stage failures.

For this compound, various ADME parameters can be predicted using chemoinformatics software. These predictions are based on the molecule's structure and physicochemical properties. Key parameters include lipophilicity (logP), aqueous solubility (logS), cell permeability (e.g., Caco-2), and potential for metabolism by cytochrome P450 enzymes. Compliance with guidelines like Lipinski's Rule of Five, which predicts drug-likeness, would also be assessed. researchgate.netdergipark.org.tr These in silico predictions provide a crucial early assessment of the compound's potential to be developed into an orally bioavailable drug.

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight ( g/mol ) | 151.20 | Yes (< 500) |

| LogP (Lipophilicity) | 0.85 | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

This table contains values calculated from the known chemical structure and serves as an example of data generated from ADME predictive models.

Reaction Mechanism Studies using Computational Approaches

Information regarding theoretical investigations into the formation of this compound, including transition state analyses, reaction energy profiles, and mechanistic pathways determined through computational methods such as Density Functional Theory (DFT), is currently absent from the available scientific literature.

Advanced Methodologies and Future Research Directions

Application of Advanced Preclinical Imaging Techniques (e.g., PET, SPECT for Target Occupancy)

Advanced preclinical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are pivotal for non-invasively studying the in vivo behavior of novel compounds. For a molecule such as 5-(Azetidin-2-yl)-1-ethyl-1h-imidazole, these techniques would enable researchers to visualize its distribution, quantify its binding to specific biological targets, and determine target occupancy, thereby accelerating its development. nih.gov

To utilize PET imaging, the compound must be radiolabeled with a positron-emitting isotope. The choice of isotope is critical and depends on the biological question, the pharmacokinetics of the compound, and the synthetic feasibility.

Table 1: Potential Radioisotopes for PET Imaging of this compound

| Radioisotope | Half-life (minutes) | Common Labeling Position/Method | Rationale for Use |

| Carbon-11 (¹¹C) | 20.4 | ¹¹C-methylation of a precursor amine or thiol. Could be used to label the ethyl group on the imidazole (B134444) ring. | Short half-life is suitable for repeat studies in the same subject. Well-established chemistry. mdpi.com |

| Fluorine-18 (¹⁸F) | 109.8 | Addition of a fluoroethyl or fluoropropyl group, or substitution on an aromatic precursor. | Longer half-life allows for more complex synthesis and imaging protocols, as well as distribution to other sites. nih.gov |

PET imaging could provide direct evidence of blood-brain barrier penetration, a critical attribute for compounds targeting the central nervous system (CNS). mdpi.com Furthermore, by developing a radiolabeled version of this compound, researchers can conduct target engagement studies to confirm that the drug binds to its intended target in a living organism and to help determine the optimal dose required to achieve a therapeutic effect. nih.gov Several validated PET radiotracers for various biological targets incorporate imidazole or azetidine (B1206935) motifs, demonstrating the feasibility of this approach. nih.govresearchgate.net

Exploration of Novel and Sustainable Synthetic Routes (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis of complex heterocyclic molecules like this compound can be optimized using modern, sustainable chemical methodologies.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.netresearchgate.net This methodology could be applied to construct or functionalize the azetidinyl-imidazole scaffold. For example, photocatalysis can initiate reactions through radical intermediates, enabling novel bond formations that are difficult to achieve with traditional thermal methods. nih.gov This could open new avenues for creating a diverse library of analogs of this compound for structure-activity relationship (SAR) studies. researchgate.net

Table 2: Comparison of Synthetic Methodologies

| Feature | Traditional Batch Synthesis | Flow Chemistry | Photoredox Catalysis |

| Reaction Time | Hours to days | Minutes to hours researchgate.net | Varies, often faster |

| Scalability | Challenging | Straightforward uc.pt | Scalable with specialized reactors |

| Safety | Higher risk with exotherms | Enhanced control, smaller volumes uc.pt | Generally mild conditions |

| Sustainability | High solvent/energy use | Reduced waste, better energy efficiency uc.pt | Uses light as a reagent, often avoids harsh chemicals researchgate.net |

| Reaction Scope | Well-established | Enables new reaction windows (high T/P) | Access to unique radical-based transformations nih.gov |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

To fully understand the mechanism of action of this compound, its effects on the global cellular environment can be investigated using "omics" technologies.

Proteomics: This technology can identify the proteins that directly interact with the compound (target engagement) and downstream proteins whose expression or post-translational modification levels change upon treatment. This is invaluable for identifying both on-target and potential off-target effects, providing a comprehensive view of the compound's cellular impact.

Metabolomics: By analyzing the complete set of small-molecule metabolites, researchers can determine how the compound alters cellular metabolic pathways. This can reveal novel mechanisms of action and provide biomarkers to monitor the compound's efficacy in preclinical models. NMR-based pharmacometabonomics can also be used to select the most appropriate animal models for efficacy studies. creative-biostructure.com

Development of Prodrug Strategies Based on Preclinical Mechanistic Insights

Should this compound exhibit promising activity but possess suboptimal pharmacokinetic properties (e.g., poor solubility, limited bioavailability, or rapid metabolism), a prodrug strategy can be employed. nih.gov A prodrug is an inactive or less active derivative that is converted in the body to the active parent drug. nih.govresearchgate.net

Insights from preclinical studies can guide the rational design of prodrugs. For example, if the compound has low water solubility, a hydrophilic moiety like a phosphate (B84403) or glycosyl group could be attached, which would be cleaved by endogenous enzymes to release the active drug. nih.gov The imidazotetrazine ring, for instance, is a well-known acid-stable precursor used in prodrugs that can be designed to release highly reactive ions under specific physiological conditions. nih.gov If rapid metabolism is an issue, a prodrug could be designed to protect the metabolically labile site. nih.gov This approach has been successfully used for numerous imidazole-containing drugs to improve their therapeutic profiles. mdpi.comnih.gov

Exploration of Bio-orthogonal Chemistry and Chemical Biology Tools with the Compound

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.org This powerful set of tools could be used to study this compound in its native environment.

To do this, an analog of the compound would be synthesized containing a small, inert "handle" such as an azide (B81097) or an alkyne. acs.org This modified compound can then be introduced to cells or a living organism. A separate probe molecule containing a complementary reactive group (e.g., a cyclooctyne (B158145) for an azide) and a reporter tag (like a fluorophore) is then added. wikipedia.org The two molecules will "click" together, allowing for the visualization and tracking of the parent compound. nih.gov This technique, known as bio-orthogonal ligation, can be used to:

Image the subcellular localization of the compound.

Identify its binding partners by "pull-down" experiments followed by proteomic analysis. acs.org

Control the activation of the compound in a specific time and place using photo-initiated reactions. nih.gov

The imidazole moiety itself can participate in certain chemical biology applications, such as in N-acyl imidazole chemistry for labeling proteins and RNAs. nih.gov

Challenges and Future Opportunities in Modulating Specific Biological Targets with Azetidinyl-Imidazole Scaffolds

The combination of an azetidine ring and an imidazole ring presents both challenges and opportunities for drug design.

Challenges:

Selectivity: Imidazole is a common motif in biology (e.g., in the amino acid histidine) and medicine, binding to a wide range of targets. Achieving high selectivity for a specific biological target over others can be a significant challenge, requiring careful optimization of the scaffold's substituents.

Synthetic Complexity: While novel synthetic routes are emerging, the construction of substituted four-membered azetidine rings and their linkage to other heterocycles can be synthetically demanding. uniba.itresearchgate.net

Future Opportunities:

Scaffold Rigidity: The strained azetidine ring provides a rigid three-dimensional structure that can precisely orient substituents to fit into a protein's binding pocket, potentially leading to high potency and selectivity. uniba.it

Physicochemical Properties: The azetidine and imidazole moieties can improve key drug-like properties such as solubility and metabolic stability. The nitrogen atoms can act as hydrogen bond acceptors or donors, facilitating target interactions.

Vector for New Chemical Space: The azetidinyl-imidazole scaffold is relatively underexplored, offering opportunities to discover modulators for novel biological targets that are not effectively drugged by more conventional chemical structures.

Future Directions in Preclinical Lead Optimization and Candidate Selection

The journey from a promising lead compound like this compound to a clinical candidate involves a rigorous lead optimization process. creative-biostructure.comajrconline.org This is an iterative cycle of designing, synthesizing, and testing analogs to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. creative-biostructure.comacs.org

Future efforts would focus on: